molecular formula C9H16N2 B8666650 1-amino-3,3-dimethylcyclohexane-1-carbonitrile

1-amino-3,3-dimethylcyclohexane-1-carbonitrile

Cat. No.: B8666650
M. Wt: 152.24 g/mol
InChI Key: FPVHWLRYVQKFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3,3-dimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H16N2 It is a derivative of cyclohexanecarbonitrile, featuring an amino group and two methyl groups attached to the cyclohexane ring

Preparation Methods

The synthesis of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then subjected to a Beckmann rearrangement to yield the desired nitrile. The reaction conditions typically involve the use of acidic catalysts and elevated temperatures to facilitate the rearrangement process .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

1-amino-3,3-dimethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-amino-3,3-dimethylcyclohexane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-amino-3,3-dimethylcyclohexane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

1-amino-3,3-dimethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-amino-3,3-dimethylcyclohexane-1-carbonitrile

InChI

InChI=1S/C9H16N2/c1-8(2)4-3-5-9(11,6-8)7-10/h3-6,11H2,1-2H3

InChI Key

FPVHWLRYVQKFBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C#N)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,3-dimethylcyclohexanone (1.89 g) in water (3.8 mL) and ethanol (4.5 mL) was added ammonium chloride (920 mg), followed by concentrated ammonium hydroxide solution (2 mL) and trimethylsilanecarbonitrile (1.71 g). The reaction was heated to 70° C. for 18 hours. The reaction was concentrated to dryness, and was partitioned between water and methylene chloride. The layers were separated, and the aqueous layer was extracted with additional methylene chloride (3×25 mL). The combined organic layers were dried over MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography, eluting with 40% ethyl acetate in petroleum ether, to give the title compound.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three

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